3-Iodomethyl-4-iodobutyric acid
Description
3-Iodomethyl-4-iodobutyric acid is a polyhalogenated carboxylic acid characterized by iodine substituents at the 3- and 4-positions of a butyric acid backbone. The 3-position features an iodomethyl (-CH₂I) group, while the 4-position bears a terminal iodine atom. This dual iodination enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in alkylation reactions and the construction of complex molecules like lactones or peptide conjugates .
Properties
Molecular Formula |
C5H8I2O2 |
|---|---|
Molecular Weight |
353.92 g/mol |
IUPAC Name |
4-iodo-3-(iodomethyl)butanoic acid |
InChI |
InChI=1S/C5H8I2O2/c6-2-4(3-7)1-5(8)9/h4H,1-3H2,(H,8,9) |
InChI Key |
IZQZYZSNVKBHGR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CI)CI)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Iodomethyl-4-iodobutyric acid with structurally related iodinated carboxylic acids, highlighting key differences in molecular properties and applications:
Key Findings:
Reactivity and Functionalization: this compound’s dual iodine atoms enhance its utility in nucleophilic substitution reactions compared to mono-iodinated analogs like 4-iodobutyric acid .
Structural vs. Aromatic Derivatives :
- Aliphatic iodinated acids (e.g., 4-iodobutyric acid) are more flexible and suited for aliphatic chain modifications, while aromatic derivatives like 4-azido-3-iodobenzoic acid are ideal for aryl-based conjugations .
- Aromatic nitro groups (e.g., in 4-iodo-3-nitrobenzoic acid) increase electrophilicity, enabling diverse substitution reactions .
Biological and Industrial Relevance :
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